2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)acetic acid is a synthetic compound with the molecular formula and a molecular weight of 217.26 g/mol. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with ethoxy and methoxy groups. It is primarily utilized in scientific research due to its potential biological activities and applications in medicinal chemistry.
This compound falls under the category of organic acids, specifically amino acids, due to the presence of the carboxylic acid functional group. It is also classified as a pyrrolidine derivative, which may contribute to its pharmacological properties.
The synthesis of 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)acetic acid can be approached through various synthetic routes. One effective method involves the reaction of 3-ethoxy-4-methoxypyrrolidine with acetic anhydride or acetyl chloride, followed by hydrolysis to yield the desired acetic acid derivative.
The molecular structure of 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)acetic acid includes:
InChI=1S/C10H19NO4/c1-4-15-9-6-11(5-8(9)14-3)7(2)10(12)13/h7-9H,4-6H2,1-3H3,(H,12,13)NEFSYPSDIJDGTI-UHFFFAOYSA-NCCOC1CN(CC1OC)C(C)C(=O)O.2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)acetic acid can participate in various chemical reactions:
These reactions typically require activation of the carboxylic acid group (e.g., using coupling agents like DCC or EDC) to enhance reactivity towards nucleophiles.
Further studies are necessary to clarify its pharmacodynamics and pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles.
The compound exhibits typical behavior of carboxylic acids, such as:
Relevant data regarding melting point and boiling point should be determined through experimental methods as they are not extensively documented in available literature.
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)acetic acid is primarily used in:
Its unique structure may also make it a candidate for further exploration in drug design aimed at specific biological targets related to neurological disorders or metabolic diseases .
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: